molecular formula C25H22F2N4O2 B11274891 N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11274891
M. Wt: 448.5 g/mol
InChI Key: SIMFEUSQLHGFRY-UHFFFAOYSA-N
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Description

    N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: is a complex organic compound with a quinazoline-based structure.

  • It belongs to the class of anilino quinazoline derivatives.
  • The compound’s chemical formula is C25H22F2N4O2.
  • It exhibits potential therapeutic properties, particularly in the treatment of non-small cell lung cancer (NSCLC).
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group modifications.

      Reaction Conditions: Specific reaction conditions may vary, but common methods include condensation reactions and cyclization using appropriate reagents.

      Industrial Production: While industrial-scale production details are proprietary, research laboratories can synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with nucleophiles or electrophiles under specific conditions.

      Major Products: The major products depend on the specific reaction and functional groups involved.

  • Scientific Research Applications

      Biology: It may serve as a probe for biological studies, such as receptor binding assays.

      Medicine: As mentioned earlier, it shows promise in NSCLC treatment.

      Industry: Its applications in industry could include materials science or catalysis.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets, such as enzymes or receptors.
    • Further studies are needed to elucidate its precise mechanism of action in NSCLC treatment.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H22F2N4O2

    Molecular Weight

    448.5 g/mol

    IUPAC Name

    N,9-bis(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

    InChI

    InChI=1S/C25H22F2N4O2/c1-25(2)11-19-21(20(32)12-25)22(14-3-5-15(26)6-4-14)31-23(30-19)18(13-28-31)24(33)29-17-9-7-16(27)8-10-17/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33)

    InChI Key

    SIMFEUSQLHGFRY-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)F)C(=O)C1)C

    Origin of Product

    United States

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